3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline
Overview
Description
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline is a biochemical used for proteomics research . It has a molecular formula of C16H11Cl2NO and a molecular weight of 304.17 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline consists of a naphthalene ring (a type of polycyclic aromatic hydrocarbon) with a chlorine atom at the 4th position. This is connected through an oxygen atom to an aniline group that has a chlorine atom at the 3rd position .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline serves as an organoboron reagent in this process. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .
Pyrimidine Analog Synthesis
In a three-component coupling reaction, 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline participates alongside substituted enamines and triethyl orthoformate under ZnCl2 catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step .
Benzylic Position Reactions
The benzylic position of aromatic compounds is crucial for various transformations. Benzylic halides, including 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline , can undergo nucleophilic substitution reactions via SN1 or SN2 pathways. The resonance-stabilized carbocation intermediates play a key role in these reactions .
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a group or atom in another molecule .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds . This suggests that 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline might influence pathways involving carbon-carbon bond formation.
Result of Action
Given its use in proteomics research , it may have an impact on protein function or expression.
properties
IUPAC Name |
3-chloro-2-(4-chloronaphthalen-1-yl)oxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-12-8-9-15(11-5-2-1-4-10(11)12)20-16-13(18)6-3-7-14(16)19/h1-9H,19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXNPLMSZUSCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=CC=C3Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220274 | |
Record name | 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline | |
CAS RN |
946727-63-5 | |
Record name | 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946727-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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